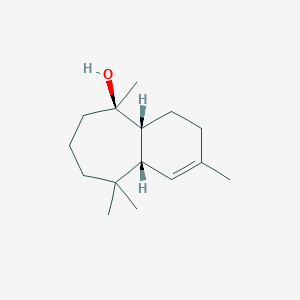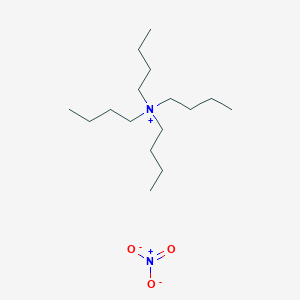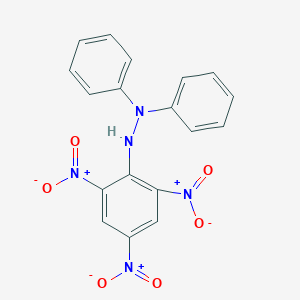
Magnesium 9,10-epoxyoctadecanoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium 9,10-epoxyoctadecanoate can be synthesized through the epoxidation of oleic acid, followed by the reaction with magnesium salts. The epoxidation process typically involves the use of peracids or hydrogen peroxide in the presence of a catalyst to introduce the epoxide group at the desired positions on the fatty acid chain . The resulting epoxyoctadecanoic acid is then reacted with magnesium salts to form the this compound compound .
Industrial Production Methods
Industrial production of this compound involves large-scale epoxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of efficient catalysts and optimized reaction conditions is crucial for the economic viability of the production process .
Chemical Reactions Analysis
Types of Reactions
Magnesium 9,10-epoxyoctadecanoate undergoes various chemical reactions, including:
Hydrolysis: The epoxide group can be hydrolyzed to form diols in the presence of water and acidic or basic catalysts.
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Substitution: The epoxide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Hydrolysis: Neutral alumina is commonly used as a catalyst for the hydrolysis of the epoxide group.
Substitution: Nucleophiles such as amines or alcohols can react with the epoxide group under mild conditions to form substituted products.
Major Products Formed
Hydrolysis: Formation of diols.
Oxidation: Formation of ketones or carboxylic acids.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Magnesium 9,10-epoxyoctadecanoate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Mechanism of Action
The mechanism of action of magnesium 9,10-epoxyoctadecanoate involves its interaction with various molecular targets and pathways. The epoxide group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds and subsequent biological effects . The compound’s ability to undergo hydrolysis and oxidation also plays a role in its mechanism of action, as the resulting products can interact with different molecular targets .
Comparison with Similar Compounds
Similar Compounds
(9R,10S)-9,10-epoxyoctadecanoic acid: A similar compound with an epoxide group at the same positions but without the magnesium ion.
(9S,10R)-epoxyoctadecanoate: An enantiomer of magnesium 9,10-epoxyoctadecanoate with the epoxide group in the opposite configuration.
Uniqueness
This compound is unique due to the presence of the magnesium ion, which can influence its chemical reactivity and interactions with other molecules.
Properties
IUPAC Name |
magnesium;6-(3-decyloxiran-2-yl)hexanoate;8-(3-octyloxiran-2-yl)octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H34O3.Mg/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20;1-2-3-4-5-6-7-8-10-13-16-17(21-16)14-11-9-12-15-18(19)20;/h2*16-17H,2-15H2,1H3,(H,19,20);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNYAWLVEVJWTE-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1C(O1)CCCCCC(=O)[O-].CCCCCCCCC1C(O1)CCCCCCCC(=O)[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H66MgO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50940220 | |
| Record name | Magnesium 6-(3-decyloxiran-2-yl)hexanoate 8-(3-octyloxiran-2-yl)octanoate (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50940220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
619.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1876-02-4 | |
| Record name | Octadecanoic acid, 9,10-epoxy-, magnesium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001876024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium 6-(3-decyloxiran-2-yl)hexanoate 8-(3-octyloxiran-2-yl)octanoate (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50940220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium 9,10-epoxyoctadecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.919 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















